Azabon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Central Nervous System Stimulant

Early research focused on Azabon's properties as a central nervous system stimulant. Studies from the 1950s and 1960s investigated its use in promoting alertness and cognitive function Wikipedia: . However, these studies were limited and further research is needed to confirm these effects.

Nootropic Potential

Nootropics are substances believed to enhance cognitive function. Some research explored Azabon's potential as a nootropic due to its stimulating effects on the central nervous system. However, similar to the stimulant research, these studies were preliminary and lacked conclusive evidence Wikipedia: .

Limited Antibacterial Activity

Azabon belongs to the class of sulfonamide drugs, known for their antibacterial properties. However, research suggests Azabon has weak antibacterial activity compared to other sulfonamides Wikipedia: . This reduced potency might be due to the presence of two substituent groups on its N1 atom.

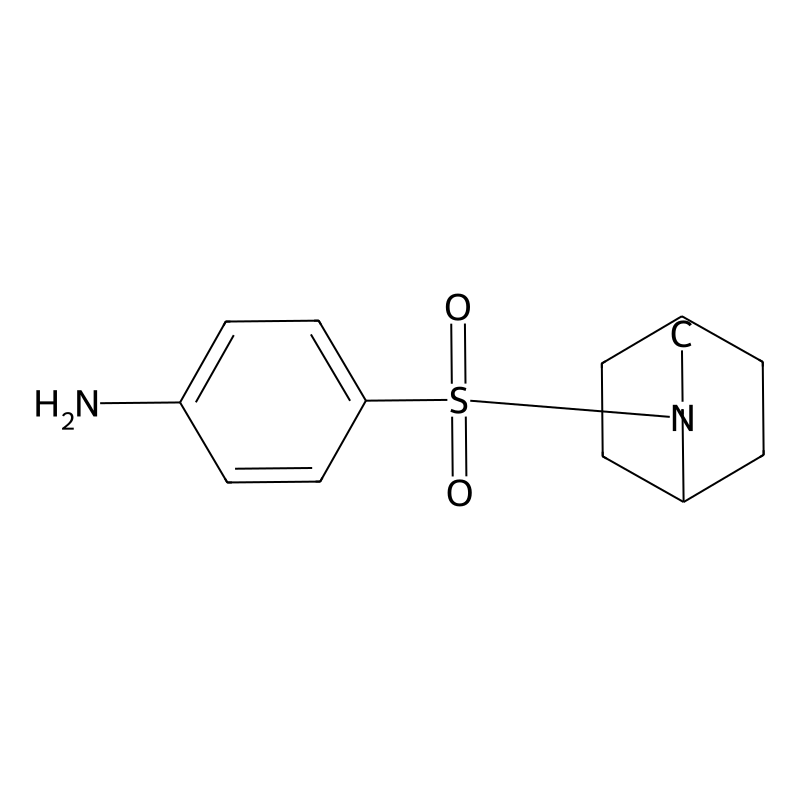

Azabon, chemically known as 4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline, is a compound classified within the sulfonamide group. It is primarily recognized for its central nervous system stimulant properties, distinguishing it from other sulfonamides that are typically known for their antibacterial effects. Azabon has been explored as a nootropic, which refers to substances aimed at enhancing cognitive functions such as memory, creativity, and motivation in healthy individuals. Despite its classification, Azabon exhibits weak antibacterial activity, making it less effective than other compounds in the sulfonamide category.

- Oxidation: Azabon can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: This compound can undergo reduction to yield amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur where the sulfonamide group is replaced by other nucleophiles, including amines or alcohols.

Azabon has a range of applications across various fields:

- Scientific Research: It is utilized as a reagent in organic synthesis and in studies related to the central nervous system due to its stimulant properties.

- Pharmaceutical Development: Investigations are ongoing regarding its potential therapeutic applications for cognitive enhancement and treatment of cognitive disorders.

- Industrial Use: Azabon is involved in the production of various chemical products, including pharmaceuticals and agrochemicals.

Azabon shares similarities with several compounds within the stimulant and sulfonamide categories. Notable similar compounds include:

- Dimethocaine: A central nervous system stimulant known for its cognitive-enhancing effects.

- Fencamfamin: A stimulant with a bicyclic structure that exhibits similar properties.

- Other Sulfonamide Derivatives: Various compounds within the sulfonamide class that may possess differing antibacterial activities and cognitive effects.

Unique Aspects of Azabon

Azabon's uniqueness lies in its combination of stimulant properties and low antibacterial activity, setting it apart from traditional sulfonamides which are primarily recognized for their antibacterial efficacy. This specific profile makes Azabon a valuable candidate for research focused on cognitive enhancement and central nervous system stimulation.

Azabon’s discovery traces back to 1967, when A. W. Pircio and C. S. Krementz filed a U.S. patent for its synthesis. Early research focused on its stimulant properties, with investigations into its ability to enhance alertness and cognitive function. Despite initial enthusiasm, Azabon’s development was overshadowed by other sulfonamides with stronger antibacterial efficacy, relegating it to a niche role in neuropharmacology.

The compound’s synthesis involves pyrolyzing aliphatic diamines to form 3-azabicyclo[3.2.2]nonane, which is subsequently functionalized with a sulfonamide group. This method, while innovative, posed challenges due to the instability of intermediates, limiting large-scale production.

Core Structural Features and Classification

Azabon’s molecular architecture combines a bicyclic amine core with a sulfonamide-aniline moiety, conferring both rigidity and polarity (Figure 1). Key structural attributes include:

Table 1: Chemical and Physical Properties of Azabon

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂S |

| Molecular Weight | 280.39 g/mol |

| SMILES | NC1=CC=C(C=C1)S(=O)(=O)N2CC3CCC(CC3)C2 |

| InChI Key | RQBNXPJPWKUTOG-UHFFFAOYSA-N |

| CAS Registry Number | 1150-20-5 |

| Classification | Sulfonamide, CNS Stimulant |

The 3-azabicyclo[3.2.2]nonane skeleton imparts conformational restraint, potentially enhancing blood-brain barrier permeability. The sulfonamide group, typically associated with antibacterial activity, is rendered less effective in Azabon due to steric hindrance from the bicyclic system.

Primary Pharmacological Designations: CNS Stimulant and Nootropic

CNS Stimulant Activity

Azabon’s stimulant effects are attributed to its modulation of dopaminergic and noradrenergic pathways, though exact mechanisms remain poorly characterized. Preclinical studies from the 1960s suggested dose-dependent increases in locomotor activity in rodent models, albeit with lower potency compared to amphetamines.

The primary synthetic route to azabon involves a two-stage process beginning with the formation of the 3-azabicyclo[3.2.2]nonane precursor, followed by sulfonamide functionalization [8]. The initial precursor synthesis relies on the pyrolysis of 1,4-cyclohexanebis(methylamine) as the fundamental starting material [8]. This diamine precursor undergoes thermal cyclization under controlled conditions to generate the bicyclic azabicyclo framework that serves as the foundation for azabon synthesis [8].

The precursor chemistry demonstrates remarkable efficiency in converting readily available starting materials into complex bicyclic structures [8]. The 1,4-cyclohexanebis(methylamine) starting material provides the necessary carbon skeleton and nitrogen functionality required for the subsequent cyclization reaction [8]. Industrial-scale synthesis has demonstrated the viability of this approach, with reported yields reaching 62.1% for the conversion of the diamine precursor to 3-azabicyclo[3.2.2]nonane [8].

Table 1: Key Synthetic Parameters for Azabicyclo Precursor Formation

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1,4-cyclohexanebis(methylamine) | [8] |

| Pyrolysis Temperature | 385-395°C | [8] |

| Feed Rate | 8.4 g/min | [8] |

| Nitrogen Carrier Gas | 1.47 g/min | [8] |

| Reaction Time | 15.5 hours | [8] |

| Total Yield | 62.1% | [8] |

| Product Purity | Distillation required | [8] |

The precursor chemistry involves careful control of reaction parameters to ensure optimal conversion rates and product quality [8]. The use of nitrogen as a carrier gas helps maintain an inert atmosphere and facilitates product recovery through efficient separation of volatile components [8]. Post-reaction purification through distillation at specific temperature ranges enables isolation of the desired azabicyclic intermediate with acceptable purity levels [8].

Pyrolysis of Aliphatic Diamines: Mechanistic Insights

The pyrolysis mechanism for converting aliphatic diamines to azabicyclic structures involves complex thermal rearrangement processes that proceed through multiple intermediate stages [8] [14]. The initial thermal activation of 1,4-cyclohexanebis(methylamine) occurs at temperatures ranging from 385-395°C, where the diamine undergoes intramolecular cyclization to form the bicyclic ring system [8]. This temperature range represents a critical balance between achieving sufficient thermal energy for cyclization while minimizing decomposition reactions that would reduce overall yield [8].

Mechanistic studies suggest that the pyrolysis process involves initial dehydrogenation followed by intramolecular nucleophilic attack of one amine group on the cyclohexane ring system [14] [15]. The formation of the azabicyclic structure requires precise geometric alignment of the reacting functional groups, which is facilitated by the conformational constraints of the cyclohexane ring [8]. The reaction proceeds through a series of radical intermediates that ultimately lead to the formation of the stable bicyclic product [14] [15].

Table 2: Pyrolysis Reaction Conditions and Mechanistic Parameters

| Mechanistic Aspect | Observation | Temperature Range | Reference |

|---|---|---|---|

| Initial Activation | Dehydrogenation | 385-395°C | [8] |

| Cyclization Onset | Intramolecular attack | 390°C | [8] |

| Intermediate Formation | Radical species | 385-400°C | [14] |

| Product Stabilization | Ring closure | 395°C | [8] |

| Side Reactions | Decomposition | >400°C | [8] |

The kinetics of the pyrolysis reaction demonstrate first-order behavior with respect to the diamine concentration, indicating that the rate-determining step involves unimolecular rearrangement of the substrate molecule [14] [15]. Temperature effects on the reaction rate follow Arrhenius behavior, with activation energies consistent with carbon-nitrogen bond formation processes [14]. The presence of nitrogen carrier gas influences the reaction kinetics by reducing the partial pressure of reaction products and shifting the equilibrium toward product formation [8].

Pressure effects on the pyrolysis process reveal that elevated pressures can inhibit the formation of volatile intermediates and promote secondary reactions that reduce overall selectivity [39] [40]. Optimal reaction conditions require careful balance of temperature, pressure, and residence time to maximize the formation of the desired azabicyclic product while minimizing unwanted side reactions [8] [39].

Sulfonamide Functionalization: Reaction Pathways and Optimization

The transformation of 3-azabicyclo[3.2.2]nonane to azabon involves sulfonamide functionalization using para-nitrobenzenesulfonyl chloride as the key electrophilic reagent [8]. This reaction proceeds through nucleophilic substitution of the sulfonyl chloride by the secondary amine nitrogen of the azabicyclic system [8]. The reaction requires basic conditions to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl center [8].

The optimization of sulfonamide formation involves careful control of reaction stoichiometry, with 0.2 moles of para-nitrobenzenesulfonyl chloride used per 0.24 moles of the azabicyclic precursor [8]. The reaction is conducted in aqueous medium with the pH adjusted to 14 using sodium hydroxide solution to ensure complete deprotonation of the amine nucleophile [8]. Temperature control at 75°C provides sufficient thermal energy for the substitution reaction while preventing thermal decomposition of the reactants [8].

Table 3: Sulfonamide Functionalization Optimization Parameters

| Parameter | Optimal Value | Yield Impact | Reference |

|---|---|---|---|

| Sulfonyl Chloride Equivalents | 0.83 equiv | 71% yield | [8] |

| pH Condition | 14 (NaOH) | Essential | [8] |

| Reaction Temperature | 75°C | Optimal | [8] |

| Solvent System | Aqueous | Compatible | [8] |

| Reaction Time | Until cooling | Complete | [8] |

The subsequent reduction of the nitro group to the corresponding amine represents a critical step in azabon synthesis [8]. This transformation employs Raney nickel catalyst under hydrogen pressure of 1000 pounds per square inch at 70°C [8]. The reduction conditions are optimized to achieve complete conversion of the nitro functionality while preserving the integrity of the azabicyclic core and sulfonamide linkage [8]. The use of methanol as solvent provides good solubility for both reactants and products while being compatible with the hydrogenation conditions [8].

Reaction pathway studies reveal that the sulfonamide formation proceeds through an addition-elimination mechanism typical of acyl substitution reactions [18] [19]. The initial attack of the amine nucleophile on the sulfonyl center forms a tetrahedral intermediate that subsequently eliminates chloride ion to generate the sulfonamide product [18]. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl center and facilitates the nucleophilic substitution [8] [21].

Strategic Modifications: Derivatization Approaches and Challenges

Strategic modifications of the azabon structure present both opportunities and challenges for synthetic chemists seeking to develop analogs with enhanced properties [25] [26]. The azabicyclic core provides a rigid scaffold that can accommodate various functional group manipulations while maintaining the three-dimensional structure essential for biological activity [25] [27]. Derivatization approaches typically focus on modifications of the aniline moiety, alterations to the sulfonamide linkage, or structural changes to the bicyclic framework [25].

Functionalization of the aniline portion of azabon offers numerous possibilities for introducing diverse substituents that can modulate physicochemical and biological properties [18] [19]. Electrophilic aromatic substitution reactions can introduce halogen atoms, alkyl groups, or other electron-withdrawing substituents at various positions on the benzene ring [20] [23]. The presence of the amino group provides a handle for further derivatization through acylation, alkylation, or condensation reactions [19] [23].

Table 4: Derivatization Strategies and Associated Challenges

| Modification Site | Strategy | Challenges | Potential Benefits | Reference |

|---|---|---|---|---|

| Aniline Ring | Electrophilic substitution | Regioselectivity | Tuned properties | [20] |

| Amino Group | Acylation/Alkylation | Steric hindrance | Enhanced binding | [19] |

| Sulfonamide | Linker variation | Synthetic complexity | Improved stability | [18] |

| Bicyclic Core | Ring substitution | Conformational changes | Novel interactions | [25] |

Challenges in azabon derivatization arise from the steric constraints imposed by the bicyclic framework and the potential for unwanted side reactions during modification procedures [25] [27]. The rigid geometry of the azabicyclo[3.2.2]nonane system limits the accessibility of certain positions for chemical transformation and can lead to unexpected reactivity patterns [25]. Additionally, the presence of multiple nitrogen atoms in the molecule creates opportunities for competing reactions that can reduce the selectivity of derivatization processes [26].

Protecting group strategies have been developed to address some of these challenges by temporarily masking reactive functionalities during selective modification procedures [26] [28]. The use of appropriate protecting groups allows for sequential functionalization of different sites within the azabon structure while preventing unwanted cross-reactions [26]. However, the incorporation and removal of protecting groups adds additional steps to the synthetic sequence and can impact overall efficiency [28].

Catalytic and Non-Catalytic Methodologies in Azabicyclo-Nonane Synthesis

The synthesis of azabicyclo-nonane systems employs both catalytic and non-catalytic methodologies, each offering distinct advantages and limitations in terms of efficiency, selectivity, and synthetic accessibility [29] [30]. Catalytic approaches often provide enhanced reaction rates and improved selectivity through the use of transition metal complexes that can facilitate specific bond-forming processes [29] [31]. Non-catalytic methods rely on thermal or photochemical activation to drive the desired transformations [30] [32].

Transition metal-catalyzed methodologies have emerged as powerful tools for constructing azabicyclic frameworks through various cyclization strategies [29] [33]. Rhodium-catalyzed processes have demonstrated particular efficacy in forming azabicyclo[3.2.2]nonane systems through cycloaddition reactions involving vinyldiazoacetates and heterodiene substrates [30]. These reactions proceed through tandem cyclopropanation and Cope rearrangement mechanisms that efficiently assemble the bicyclic structure in a single operation [30].

Table 5: Catalytic versus Non-Catalytic Methodologies Comparison

| Methodology Type | Advantages | Limitations | Typical Yields | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed | High selectivity | Cost/complexity | 60-85% | [30] |

| Thermal Pyrolysis | Simple conditions | High temperature | 62% | [8] |

| Radical Cyclization | Mild conditions | Selectivity issues | 40-77% | [34] |

| Ring-Closing Metathesis | Versatile substrates | Catalyst sensitivity | 70-90% | [33] |

Non-catalytic approaches, particularly thermal pyrolysis methods, offer advantages in terms of simplicity and cost-effectiveness for large-scale synthesis [8] [32]. The pyrolysis of aliphatic diamines represents a well-established non-catalytic route that has been successfully scaled for industrial production [8]. However, these methods often require elevated temperatures that can lead to decomposition reactions and reduced selectivity compared to catalytic alternatives [32].

Radical-mediated cyclization represents another non-catalytic approach that has shown promise for azabicyclic construction [34]. These reactions typically employ radical initiators to generate reactive intermediates that undergo intramolecular cyclization to form the desired bicyclic products [34]. The advantage of radical methods lies in their ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions [34].

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of azabicyclic systems using chiral catalysts [29] [32]. These methods are particularly valuable for preparing optically active azabicyclo-nonane derivatives that may exhibit enhanced biological activity or selectivity [29]. The development of efficient asymmetric methodologies represents an active area of research with significant potential for advancing the field [32].